

Bitertanol: A Comprehensive Toxicological Profile in Rats

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Compound of Interest

Compound Name: *Bitertanol*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: **Bitertanol** is a broad-spectrum conazole fungicide used to control various fungal diseases in crops. This technical guide provides an in-depth overview of the toxicological profile of **bitertanol** in rats, a key animal model for assessing potential human health risks. The information is compiled from a range of toxicological studies, focusing on acute, subchronic, and chronic effects, as well as its impact on reproduction, development, and genetic material. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Acute Toxicity

Bitertanol exhibits very low acute toxicity in rats when administered orally. The median lethal dose (LD50) values are reported to be in the range of 4000-5000 mg/kg body weight or higher, with no significant differences observed between sexes.^[1] Signs of acute intoxication are consistent with central nervous system effects, and at high doses, gastrointestinal irritation has been observed.^[2] Dermal exposure to 5000 mg/kg bw was well-tolerated without any observable signs of toxicity.^[1]

Table 1: Acute Toxicity of **Bitertanol** in Rats

Route of Administration	Vehicle	LD50 (mg/kg bw)	Reference
Oral	Not Specified	>4000-5000	[1]
Dermal	Not Specified	>5000	[1]
Inhalation (4-hour)	Aerosol	>63 mg/m ³ air (NOAEL)	[1]

Subchronic Toxicity

Repeated oral administration of **bitertanol** to rats in subchronic studies has revealed effects primarily on the liver and body weight.

In a 3-month study, Wistar rats were administered **bitertanol** at dietary concentrations of 0, 150, 600, or 2400 ppm.[1] This corresponded to daily intakes of 12, 48, and 300 mg/kg bw for males and 13, 58, and 310 mg/kg bw for females.[1] The study indicated mild hepatotoxicity at the higher doses, with observations of liver enzyme induction.[1][3] A No-Observed-Adverse-Effect-Level (NOAEL) of 100 ppm, equivalent to 7 mg/kg bw per day, was established in one study where histopathological examination revealed reversible irritation of the gastric mucosa and slight alterations in the ovaries, adrenals, and pituitaries.[1] Another study established a NOAEL of 30 mg/kg bw per day, with mild hepatotoxicity and induction of hepatic microsomal activity observed at 100 and 300 mg/kg bw per day.[1]

Table 2: Key Findings from Subchronic Oral Toxicity Studies in Rats

Study Duration	Strain	Dose Levels	Key Observations	NOAEL	LOAEL	Reference
3 Months	Wistar	0, 150, 600, 2400 ppm	Mild hepatotoxicity, induction of hepatic microsomal enzymes.	100 ppm (7 mg/kg bw/day)	150 ppm (12 mg/kg bw/day)	[1]
3 Months	Wistar	Not Specified	Mild hepatotoxicity, induction of hepatic microsomal activity.	30 mg/kg bw/day	100 mg/kg bw/day	[1]

Chronic Toxicity and Carcinogenicity

Long-term exposure to **bitertanol** has been evaluated in rats to assess both chronic toxicity and carcinogenic potential.

In a two-year study, SPF Wistar rats were administered **bitertanol** in the diet at concentrations of 0, 20, 100, or 500 ppm.[\[1\]](#)[\[2\]](#) These concentrations were equal to 1, 4.9, and 26 mg/kg bw per day in males and 1.3, 6.6, and 34 mg/kg bw per day in females.[\[1\]](#) The primary effect observed was growth retardation at the highest dose of 500 ppm.[\[2\]](#) There were no compound-related effects on mortality, organ weights, or gross and microscopic pathology.[\[2\]](#) Importantly, there was no evidence of a carcinogenic effect at any of the concentrations tested.[\[1\]](#)[\[2\]](#) The NOAEL for this study was determined to be 100 ppm, equal to 4.9 mg/kg bw per day for males and 6.6 mg/kg bw per day for females.[\[1\]](#)

Table 3: Key Findings from a 2-Year Chronic Toxicity and Carcinogenicity Study in Rats

Strain	Dose Levels (ppm)	Equivalent Doses (mg/kg bw/day)	Key Chronic Toxicity Findings	Carcinogenicity Findings	NOAEL (ppm)	NOAEL (mg/kg bw/day)	Reference
SPF Wistar	0, 20, 100, 500	M: 1, 4.9, 26F: 1.3, 6.6, 34	Growth retardation at 500 ppm.	No evidence of carcinogenicity.	100	M: 4.9F: 6.6	[1][2]

Reproductive and Developmental Toxicity

The effects of **bitertanol** on reproduction and development have been investigated in rats.

Multigeneration Reproductive Toxicity

A multigeneration study in rats indicated maternal and embryotoxicity at dietary levels above 20 ppm, but no teratogenic effects were observed.[2] The NOAEL for reproductive toxicity was established at 20 ppm, equivalent to 1 mg/kg bw per day.[2][3]

Developmental Toxicity

Developmental toxicity studies in Long-Evans and Sprague-Dawley rats have been conducted. In one study with Long-Evans rats, **bitertanol** was administered orally at doses of 0, 10, 30, or 100 mg/kg bw per day on days 6-15 of gestation.[1] Reduced body-weight gain was observed in dams at 30 and 100 mg/kg bw per day.[1] At 100 mg/kg bw per day, an increased incidence of post-implantation loss and fetal skeletal variations were noted. A simple case of hydrocephalus was reported at 30 mg/kg bw per day. The NOAEL for maternal and developmental toxicity in this study was 10 mg/kg bw per day.[1]

Another study in Sprague-Dawley rats using oral doses of 0, 10, 25, or 65 mg/kg bw per day on days 6-15 of gestation also showed reduced weight gain in dams at 25 mg/kg bw and higher.[1] An increased incidence of a fourteenth (lumbar) rib was observed in fetuses at 25 and 65 mg/kg bw per day.[1] No teratogenic effects were seen. The NOAEL in this study was also determined to be 10 mg/kg bw per day.[1]

Table 4: Summary of Reproductive and Developmental Toxicity Studies in Rats

Study Type	Strain	Dose Levels (mg/kg bw/day)	Key Findings	NOAEL (mg/kg bw/day)	Reference
Multigenerational Reproduction	Not Specified	Dietary levels up to and above 20 ppm	Maternal and embryotoxicity above 20 ppm. No teratogenicity.	20 ppm (equivalent to 1)	[2] [3]
Developmental Toxicity	Long-Evans	0, 10, 30, 100 (oral)	Reduced maternal weight gain at ≥ 30 . Increased post-implantation loss and skeletal variations at 100.	10	[1]
Developmental Toxicity	Sprague-Dawley	0, 10, 25, 65 (oral)	Reduced maternal weight gain at ≥ 25 . Increased incidence of lumbar ribs at ≥ 25 .	10	[1]

Genotoxicity

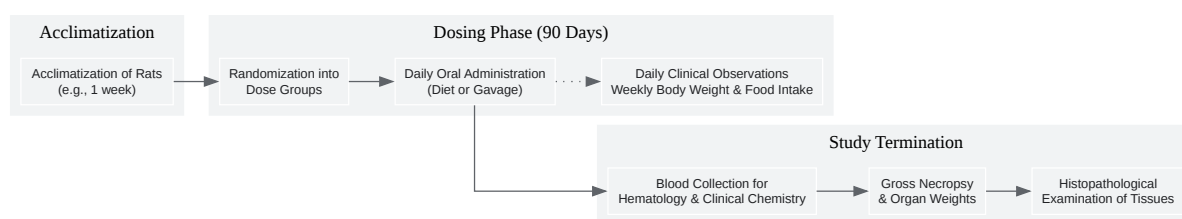
Bitertanol has been evaluated in a battery of short-term mutagenicity investigations and did not show any mutagenic potential.[\[2\]](#)

Experimental Protocols

The toxicological studies on **bitertanol** were generally conducted in compliance with OECD guidelines that were in place at the time of the studies.^[1] While specific, detailed protocols for each cited study are not publicly available, the general methodologies follow standardized international guidelines.

General Protocol for a 90-Day Oral Toxicity Study (based on OECD Guideline 408)

- Test Animals: Young, healthy Wistar or Sprague-Dawley rats.
- Group Size: Typically 20 animals per sex per dose group.
- Dose Administration: **Bitertanol** is administered daily in the diet or by gavage for 90 days.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology and clinical chemistry parameters are analyzed at the end of the study.
- Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive set of tissues is performed.

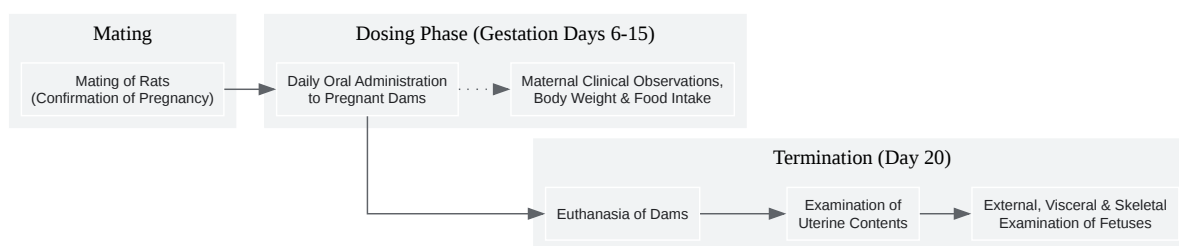


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Figure 1. Generalized workflow for a 90-day oral toxicity study in rats.

General Protocol for a Developmental Toxicity Study (based on OECD Guideline 414)

- Test Animals: Pregnant female rats (e.g., Long-Evans or Sprague-Dawley).
- Group Size: Sufficient number to yield approximately 20 pregnant females per group at term.
- Dose Administration: **Bitertanol** is administered orally daily during the period of organogenesis (gestation days 6-15).
- Maternal Observations: Daily clinical signs, weekly body weight, and food consumption.
- Termination: Dams are euthanized one day prior to expected parturition.
- Uterine Examination: Number of corpora lutea, implantation sites, resorptions, and live and dead fetuses are recorded.
- Fetal Examination: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.



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Figure 2. Generalized workflow for a developmental toxicity study in rats.

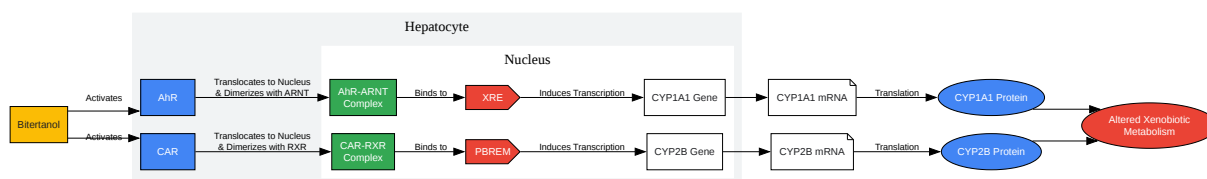
Signaling Pathways and Mechanism of Toxicity

Primary Mechanism of Action

As a triazole fungicide, the primary mode of action of **bitertanol** is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes.

Effects in Mammals

In rats, **bitertanol** has been shown to induce hepatic cytochrome P450 (CYP) enzymes, specifically CYP1A1, CYP2B, and CYP3A.[3] This induction can lead to an altered metabolism of both endogenous and exogenous compounds and is a hallmark of hepatotoxicity. The induction of these enzymes suggests an interaction with nuclear receptors such as the aryl hydrocarbon receptor (AhR) and the constitutive androstane receptor (CAR), which are key regulators of CYP gene expression.



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Figure 3. Proposed signaling pathway for **Bitertanol**-induced cytochrome P450 expression in rat hepatocytes.

Additionally, **bitertanol** has been reported to inhibit androgenic activity, suggesting a potential for endocrine disruption. This may occur through direct interaction with the androgen receptor or by altering the metabolism of steroid hormones.

Conclusion

In summary, **bitertanol** exhibits low acute toxicity in rats. Subchronic and chronic oral exposure primarily affects the liver, leading to enzyme induction and, at high doses, growth retardation. **Bitertanol** is not carcinogenic in rats. Reproductive and developmental toxicity studies have established clear NOAELs, with effects on dams and fetuses observed at higher dose levels. The compound is not genotoxic. The primary mechanism of toxicity in rats appears to be related to the induction of hepatic cytochrome P450 enzymes, with potential for endocrine disruption. This comprehensive toxicological profile provides a solid foundation for the risk assessment of **bitertanol**.

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